(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13458505
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N3O3 |
|---|---|
| Molecular Weight | 313.44 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)13-8-7-9-18(10-13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13+/m0/s1 |
| Standard InChI Key | RCYKTMGCAYQVJK-QWHCGFSZSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
| SMILES | CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s structure combines a piperidine ring (a six-membered nitrogen-containing heterocycle) with a tert-butyl carbamate (Boc) protecting group at the 1-position. At the 3-position, an isopropyl-amino moiety is linked to an (S)-2-aminopropionyl side chain, introducing both chiral centers and functional diversity . The stereochemistry is critical: the (R) configuration at the piperidine’s 3-position and the (S) configuration in the propionyl group dictate spatial orientation, influencing molecular interactions and reactivity .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Piperidine ring with Boc protection at N1 |
| Side chain | (S)-2-Aminopropionyl-isopropyl group at C3 |
| Chiral centers | C3 (R-configuration), C2 of propionyl (S-configuration) |
| Molecular formula | |
| Molar mass | 313.44 g/mol |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely follows a multi-step sequence common to protected piperidine derivatives:
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Piperidine Functionalization: Introduction of the isopropyl-amino group at C3 via nucleophilic substitution or reductive amination .
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Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the piperidine nitrogen .
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Side Chain Coupling: Condensation of the (S)-2-aminopropionic acid derivative using coupling agents like HBTU or DCC.
Critical challenges include maintaining stereochemical integrity during coupling steps and avoiding racemization of the (S)-2-aminopropionyl group. Optimized conditions (e.g., low temperatures, chiral catalysts) are essential for high enantiomeric excess .
Industrial Availability
The compound is commercially available through specialized suppliers such as Fluorochem Ltd., which offers it in 500 mg quantities . Scaling production requires addressing:
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Cost of chiral starting materials.
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Purification challenges due to polar functional groups.
Physicochemical Properties
Solubility and Stability
As a Boc-protected amine with a carboxylic acid ester, the compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water . The tert-butyl ester enhances lipophilicity (), favoring membrane permeability in biological systems. Stability studies suggest susceptibility to acidic conditions, which cleave the Boc group, and basic hydrolysis of the ester .
Table 2: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Melting point | Not reported |
| ~2.1 (estimated) | |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Stability | Acid-labile (Boc deprotection at pH < 4) |
Biological and Chemical Applications
Role in Medicinal Chemistry
Piperidine derivatives are prevalent in drug discovery due to their conformational rigidity and ability to mimic peptide bonds. This compound’s dual amino and ester groups make it a candidate for:
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Protease Inhibitors: The (S)-2-aminopropionyl group may act as a transition-state analog in serine protease inhibition .
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Peptide Mimetics: Incorporation into macrocyclic peptides to enhance oral bioavailability.
Catalytic Applications
The tertiary amine in the piperidine ring could serve as a ligand in asymmetric catalysis. For instance, palladium complexes of similar amines catalyze Suzuki-Miyaura couplings with high enantioselectivity .
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